molecular formula C15H22N2O4S B1528098 6-tert-Butyl 2-ethyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-2,6(5H)-dicarboxylate CAS No. 1251012-02-8

6-tert-Butyl 2-ethyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-2,6(5H)-dicarboxylate

Cat. No. B1528098
CAS RN: 1251012-02-8
M. Wt: 326.4 g/mol
InChI Key: ZJADFVCBCTWNLC-UHFFFAOYSA-N
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Description

6-tert-Butyl 2-ethyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-2,6(5H)-dicarboxylate (6-t-BEDA-DC) is an organic compound belonging to the class of thiazolo[4,5-d]azepines. It is a white, crystalline powder with a molecular weight of 394.5 g/mol and has a melting point of 152-153°C. 6-t-BEDA-DC has a wide range of applications in scientific research, including as a synthetic intermediate in organic synthesis, as a reagent in analytical chemistry, and as a tool for studying biological systems.

Scientific Research Applications

Nucleophilic Substitutions and Radical Reactions

The tert-Butyl phenylazocarboxylates, related to the compound of interest, are recognized for their versatility in synthetic organic chemistry. They undergo nucleophilic substitutions on the benzene ring with aromatic amines and alcohols under mild conditions. Additionally, these compounds can participate in radical reactions, including oxygenation, halogenation, and aryl-aryl coupling, facilitated by tert-butyloxycarbonylazo groups under specific conditions such as elevated temperatures or acidic environments (Jasch, Höfling, & Heinrich, 2012).

Structural Analysis and Molecular Interactions

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a compound structurally related to the one , has been structurally characterized, revealing insights into its molecular interactions. These interactions include hydrogen bonding, which plays a crucial role in the stabilization of its molecular structure (Lynch & McClenghan, 2004).

Synthetic Applications and Modifications

The tert-butyl ester of 7α-chloro-2-(N,N-dimethylaminomethylene)-3-methyl-1,1-dioxoceph-3-em-4-carboxylic acid and its modifications demonstrate the potential for structural modification and synthetic applications of compounds with tert-butyl groups. These modifications include the introduction of various functional groups and the exploration of their reactivity under different conditions, leading to the synthesis of novel compounds with potentially unique properties (Vorona et al., 2007).

Quantum-Chemical Studies

Quantum-chemical studies on compounds containing tert-butoxide groups, similar to the compound of interest, have provided insights into their structural transformations and the formation of specific ring structures, such as 4,5-dihydro-1,3-thiazoles. These studies contribute to a deeper understanding of the reaction mechanisms and the stability of the resulting structures (Shagun & Nedolya, 2015).

properties

IUPAC Name

6-O-tert-butyl 2-O-ethyl 4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-5-20-13(18)12-16-10-6-8-17(9-7-11(10)22-12)14(19)21-15(2,3)4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJADFVCBCTWNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001110921
Record name 6H-Thiazolo[4,5-d]azepine-2,6-dicarboxylic acid, 4,5,7,8-tetrahydro-, 6-(1,1-dimethylethyl) 2-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001110921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1251012-02-8
Record name 6H-Thiazolo[4,5-d]azepine-2,6-dicarboxylic acid, 4,5,7,8-tetrahydro-, 6-(1,1-dimethylethyl) 2-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251012-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6H-Thiazolo[4,5-d]azepine-2,6-dicarboxylic acid, 4,5,7,8-tetrahydro-, 6-(1,1-dimethylethyl) 2-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001110921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-tert-Butyl 2-ethyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-2,6(5H)-dicarboxylate
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6-tert-Butyl 2-ethyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-2,6(5H)-dicarboxylate
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6-tert-Butyl 2-ethyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-2,6(5H)-dicarboxylate
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6-tert-Butyl 2-ethyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-2,6(5H)-dicarboxylate
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6-tert-Butyl 2-ethyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-2,6(5H)-dicarboxylate
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6-tert-Butyl 2-ethyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-2,6(5H)-dicarboxylate

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